Methyl 3-bromo-4-cyano-5-methylbenzoate
Overview
Description
Methyl 3-bromo-4-cyano-5-methylbenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-cyano-5-methylbenzoate can be synthesized through a multi-step process involving the bromination, nitration, and esterification of appropriate starting materials. One common method involves the bromination of methyl 4-methylbenzoate, followed by nitration to introduce the cyano group. The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyano-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Reduction Reactions: Products include methyl 3-amino-4-cyano-5-methylbenzoate.
Oxidation Reactions: Products include methyl 3-bromo-4-cyano-5-carboxybenzoate.
Scientific Research Applications
Methyl 3-bromo-4-cyano-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-cyano-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The pathways involved may include nucleophilic substitution or electrophilic addition reactions, depending on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Lacks the cyano group, making it less reactive in certain substitution reactions.
Methyl 3-bromo-4-methylbenzoate: Similar structure but without the cyano group, affecting its chemical properties and reactivity.
Methyl 3-bromo-4-cyano-5-methoxybenzoate: Contains a methoxy group instead of a methyl group, altering its electronic properties and reactivity.
Uniqueness
Methyl 3-bromo-4-cyano-5-methylbenzoate is unique due to the presence of both a bromine atom and a cyano group on the benzene ring, which significantly influences its chemical behavior and potential applications. The combination of these functional groups makes it a versatile compound in various chemical reactions and research applications.
Properties
IUPAC Name |
methyl 3-bromo-4-cyano-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(10(13)14-2)4-9(11)8(6)5-12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPLFMDLSADFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215287 | |
Record name | Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805580-91-9 | |
Record name | Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805580-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-bromo-4-cyano-5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.